molecular formula C8H7N3O B3348513 7-Amino-1,8-naphthyridin-4-ol CAS No. 17592-94-8

7-Amino-1,8-naphthyridin-4-ol

Cat. No. B3348513
CAS RN: 17592-94-8
M. Wt: 161.16 g/mol
InChI Key: IJPLEQIRSMZBPR-UHFFFAOYSA-N
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Description

7-Amino-1,8-naphthyridin-4-ol is a compound with the molecular formula C8H7N3O . It is a member of the 1,8-naphthyridine group of compounds, which have gained special attention due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of research. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,8-naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused with a pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, 1,8-naphthyridines in general have been involved in a variety of chemical reactions. For instance, they have been used in the development of phosphodiesterase-4 inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 161.16 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound is characterized by a lack of rotatable bonds, indicating a relatively rigid structure .

Scientific Research Applications

Tautomerism and Hydrogen Bonds

Naphthyridine derivatives, including those with amino groups, exhibit tautomerism influenced by hydrogen bonding. Studies involving derivatives like 2,7-dihydroxy- and 2-acetamido-7-amino-1,8-naphthyridine have shown that they can form complexes with simultaneous hydrogen bonds, impacting their structural behavior and interaction energies, which have been analyzed through NMR, DFT, and X-ray crystallography (Alvarez-Rúa et al., 2004).

Biological Activities

Naphthyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential in treating neurological disorders like Alzheimer's disease and depression, among others, establishing them as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Antioxidant Properties

Tetrahydro-1,8-naphthyridinol analogs have been synthesized and evaluated for their antioxidant activity in lipid membranes and low-density lipoproteins, showing significantly higher radical trapping activity than alpha-tocopherol. These findings suggest the potential of naphthyridine derivatives in developing new antioxidant therapies (Nam et al., 2007).

DNA Binding and Sensor Applications

Amino-1,8-naphthyridine derivatives have been applied in the synthesis of novel heterocyclic compounds, with in vitro studies highlighting significant pharmacological activity. These derivatives have also been used in electrochemical sensing of DNA, showcasing their potential as biosensors after optimization for strong interaction with human DNA under physiological conditions (Riaz et al., 2021).

Photoluminescent Properties

Research on naphthyridylcarbamoyl and naphthyridylamido rhenium(I) complexes has shed light on their photoluminescent properties, with certain complexes exhibiting strong and solvent-sensitive emissions. These findings open avenues for developing novel photoluminescent materials based on naphthyridine derivatives (Zuo et al., 2003).

Future Directions

1,8-Naphthyridine derivatives, including 7-Amino-1,8-naphthyridin-4-ol, have been the focus of numerous research studies due to their diverse biological activities. Future research may explore their potential in treating various diseases and conditions, as well as developing more ecofriendly, safe, and atom-economical approaches for their synthesis .

Mechanism of Action

Target of Action

7-Amino-1,8-naphthyridin-4-ol is a derivative of 1,8-naphthyridines, a class of heterocyclic compounds known for their diverse biological activities . . Therefore, it’s plausible that this compound may also target bacterial cells or enzymes involved in bacterial metabolism.

Mode of Action

Some 1,8-naphthyridine derivatives have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .

Biochemical Pathways

Given the potential antibacterial activity of 1,8-naphthyridine derivatives , it’s possible that this compound may interfere with bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

properties

IUPAC Name

7-amino-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPLEQIRSMZBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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